An In-depth Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)
An In-depth Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational preferences, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities or material characteristics.
This technical guide provides a comprehensive overview of 1-(3-Fluoro-2-methoxyphenyl)ethanone, including its physicochemical properties, synthesis, spectroscopic characterization, safety and handling, and its emerging applications in scientific research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-Fluoro-2-methoxyphenyl)ethanone is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 295779-86-1 | [1] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| Boiling Point | 185°C at 760 mmHg | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge |
| Solubility | No data available | |
| Storage | Room Temperature | [2] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
Reaction Scheme:
Caption: General workflow for the Friedel-Crafts acylation synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone.
Mechanism of Friedel-Crafts Acylation:
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
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Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-fluoro-2-methoxybenzene attacks the acylium ion. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing group. The regioselectivity of the acylation is influenced by the interplay of these electronic and steric effects.
-
Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring, and the Lewis acid catalyst is regenerated in the workup step.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
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Addition of Substrate: After the addition of acetyl chloride is complete, add 1-fluoro-2-methoxybenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(3-Fluoro-2-methoxyphenyl)ethanone.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 1-(3-Fluoro-2-methoxyphenyl)ethanone. While specific spectra for this compound are not available in the search results, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and methoxy substituents.
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Methoxy Protons: A singlet corresponding to the three methoxy protons will be observed, likely in the range of δ 3.8-4.0 ppm.
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Acetyl Protons: A singlet for the three protons of the acetyl group will appear in the upfield region, typically around δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the fluorine and methoxy group will show characteristic shifts and C-F coupling.
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Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.
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Acetyl Carbon: The methyl carbon of the acetyl group will be observed in the upfield region (δ 20-30 ppm).
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group will be present in the range of 1680-1700 cm⁻¹.
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C-O Stretch: Bands corresponding to the aryl-alkyl ether will be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band for the C-F bond will be present in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Applications in Research and Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3] While specific applications of 1-(3-Fluoro-2-methoxyphenyl)ethanone are not detailed in the provided search results, its structural motif suggests its potential as a key intermediate in the synthesis of various biologically active compounds.
Aromatic ketones, such as this compound, are versatile precursors for a wide range of chemical transformations, including:
-
Synthesis of Heterocycles: They can be used to construct various heterocyclic rings, which are common scaffolds in many pharmaceuticals.
-
Chalcone Synthesis: Reaction with aldehydes can yield chalcones, which are known to exhibit a broad spectrum of biological activities.[4]
-
Reduction and Further Functionalization: The ketone functionality can be reduced to an alcohol, which can then be further modified, or it can be converted to other functional groups, providing access to a diverse array of derivatives for structure-activity relationship (SAR) studies.
The presence of the fluoro and methoxy groups provides handles for modulating the electronic and steric properties of the final molecules, which is a critical aspect of drug design.
Safety and Handling
Based on the general safety information available for similar chemical compounds, the following precautions should be taken when handling 1-(3-Fluoro-2-methoxyphenyl)ethanone:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Skin: Wash off with soap and plenty of water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]
-
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.
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2,2-Difluoro-1-(3-fluoro-2-methoxyphenyl)ethanone | C9H7F3O2. PubChem. [Link]
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High-Purity Trifluoro-methoxyphenyl Ethanone for Advanced Synthesis. Xunteng International Trading Co., Ltd. [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
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Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Cambridge Open Engage. [Link]
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3'-Chloro-4'-methoxyacetophenone | C9H9ClO2. PubChem. [Link]
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Applications of multiplexed CRISPR-Cas for genome engineering. PubMed. [Link]
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Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]
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CRISPR-Cas gene editing technology and its application prospect in medicinal plants. PubMed. [Link]
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Molecular insights and rational engineering of a compact CRISPR-Cas effector Cas12h1 with a broad-spectrum PAM. PubMed. [Link]
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Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]
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The next generation of CRISPR-Cas technologies and applications. PubMed. [Link]
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